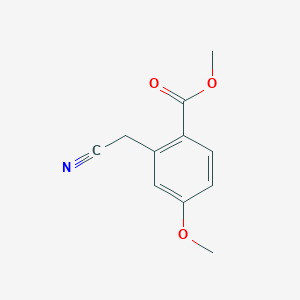

Methyl 2-(cyanomethyl)-4-methoxybenzoate

Description

Contextualizing Substituted Benzoate (B1203000) Esters as Key Synthons in Contemporary Organic Chemistry

Substituted benzoate esters are a cornerstone class of compounds in organic synthesis, serving as readily available and versatile synthons—molecular fragments used as building blocks for more complex structures. Their utility stems from the stable, yet reactive, nature of the ester functional group and the capacity for diverse substitutions on the aromatic ring. These substitutions can modulate the electronic properties of the ring and provide additional handles for chemical modification.

The reactions of the carboxyl group and the aromatic ring can be exploited in various synthetic strategies. Benzoate esters can undergo hydrolysis to yield benzoic acids, reduction to form benzyl (B1604629) alcohols, or reaction with amines to produce benzamides. The aromatic ring itself is amenable to electrophilic substitution reactions, with the position of attack being directed by the existing substituents. For instance, electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. masterorganicchemistry.com Furthermore, benzoate esters bearing halogen substituents are pivotal precursors for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nbinno.com

| Reaction Type | Description | Typical Reagents | Product Class |

|---|---|---|---|

| Hydrolysis | Cleavage of the ester bond to form a carboxylic acid. | H₂O, Acid/Base catalyst | Benzoic Acids |

| Reduction | Conversion of the ester to a primary alcohol. | LiAlH₄, DIBAL-H | Benzyl Alcohols |

| Amidation | Reaction with an amine to form an amide. | Amine (R-NH₂) | Benzamides |

| Cross-Coupling | C-C or C-X bond formation (requires a halide substituent). | Organoboron reagents (Suzuki), Alkenes (Heck) | Biaryls, Stilbenes |

| Electrophilic Substitution | Substitution on the aromatic ring (e.g., nitration, halogenation). | HNO₃/H₂SO₄, Br₂/FeBr₃ | Substituted Benzoates |

Strategic Importance of Methyl 2-(cyanomethyl)-4-methoxybenzoate as a Multifunctional Building Block

The strategic value of this compound lies in its nature as a multifunctional building block. Each of its three key functional groups—the methyl ester, the cyanomethyl group, and the methoxy (B1213986) group—offers distinct opportunities for synthetic transformations, allowing for the sequential or chemo-selective construction of complex molecular architectures.

The Methyl Ester Group : This group serves as a classic carboxylic acid precursor. It can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then participate in a host of other reactions. Alternatively, it can be converted directly into amides, larger esters (via transesterification), or reduced to a hydroxymethyl group.

The Cyanomethyl Group (-CH₂CN) : This moiety is a highly versatile functional group. The nitrile can be hydrolyzed to a carboxylic acid (e.g., phenylacetic acid derivative) or an amide, reduced to a primary amine, or used as a precursor for the synthesis of various nitrogen-containing heterocycles. ekb.eg The adjacent methylene (B1212753) (-CH₂-) protons are acidic and can be deprotonated to form a nucleophilic carbanion, enabling alkylation and condensation reactions.

The Methoxy-Substituted Aromatic Ring : The methoxy group (-OCH₃) is a strong electron-donating group, which activates the benzene (B151609) ring towards electrophilic aromatic substitution. libretexts.orgminia.edu.eg It directs incoming electrophiles primarily to the positions ortho and para to itself. In this specific molecule, the position para to the methoxy group is occupied by the cyanomethyl substituent. Therefore, the methoxy group strongly directs incoming electrophiles to position 5. The interplay between this activating group and the other substituents dictates the regioselectivity of further functionalization on the ring.

The combination of these features in a single molecule allows synthetic chemists to devise complex reaction cascades, building out different parts of the molecule while leveraging the inherent reactivity of each functional group.

| Functional Group | Position | Synthetic Utility | Potential Transformations |

|---|---|---|---|

| Methyl Ester (-COOCH₃) | C1 | Carboxylic acid surrogate, Directing group | Hydrolysis, Amidation, Reduction, Transesterification |

| Cyanomethyl (-CH₂CN) | C2 | Heterocycle precursor, Carbanion source | Hydrolysis, Reduction to amine, Cyclization reactions |

| Methoxy (-OCH₃) | C4 | Activating, ortho, para-directing group | Modulates ring reactivity, Ether cleavage |

Overview of Current Research Trajectories Involving Cyanomethyl- and Methoxy-Substituted Aromatic Esters

While specific research on this compound is not widely documented, the broader classes of cyanomethyl- and methoxy-substituted aromatic esters are areas of active investigation, primarily in medicinal chemistry and materials science.

Aromatic compounds are foundational in drug design, with the aromatic ring providing a rigid scaffold for orienting functional groups to interact with biological targets. jocpr.comopenaccessjournals.com Molecules containing cyanomethyl groups, in particular, have been explored for their potential as anti-tumor agents. ekb.egnih.gov The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups critical for biological activity.

Methoxy-substituted aromatic compounds are ubiquitous intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.comgoogle.com The methoxy group can enhance a molecule's lipophilicity, potentially improving its absorption and distribution in biological systems. jocpr.com Research often focuses on the synthesis of complex methoxy-substituted heterocycles and natural product analogues. The electronic influence of the methoxy group is also exploited to control the regioselectivity of key bond-forming reactions during the synthesis of complex targets. libretexts.org

The combination of these functional groups in structures similar to this compound makes them attractive targets for library synthesis in drug discovery programs. The ability to diversify the molecule at the ester, nitrile, and aromatic ring positions allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. Current research continues to explore novel synthetic methods to access such polysubstituted aromatics and to evaluate their potential in various applications, from biologically active agents to functional organic materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 2-(cyanomethyl)-4-methoxybenzoate |

InChI |

InChI=1S/C11H11NO3/c1-14-9-3-4-10(11(13)15-2)8(7-9)5-6-12/h3-4,7H,5H2,1-2H3 |

InChI Key |

NITFSZRXVSCESO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)CC#N |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Studies of Methyl 2 Cyanomethyl 4 Methoxybenzoate

Chemical Reactivity Profile of the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) is a key functional component that significantly influences the molecule's reactivity. It consists of a methylene (B1212753) bridge attached to a nitrile group.

Nucleophilic Attack Pathways and Adduct Formation

The carbon atom of the nitrile group in the cyanomethyl moiety is electrophilic and susceptible to attack by nucleophiles. This reaction typically requires activation of the nitrile, for example, by protonation or coordination to a Lewis acid, which increases the electrophilicity of the carbon. Strong nucleophiles can, however, react directly. The reaction proceeds via a tetrahedral intermediate, which can then be protonated to form an imine or hydrolyzed to a ketone.

Another significant feature is the acidity of the α-protons on the methylene bridge. The electron-withdrawing nature of both the nitrile group and the adjacent benzene (B151609) ring enhances the acidity of these protons. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion (a cyanomethyl carbanion). wikipedia.org This carbanion is a potent nucleophile itself and can participate in various carbon-carbon bond-forming reactions, such as alkylation or aldol-type condensation reactions.

Table 1: Potential Nucleophilic Reactions at the Cyanomethyl Group

| Reaction Type | Attacking Species | Intermediate | Product Type |

|---|---|---|---|

| Nitrile Addition | Strong Nucleophiles (e.g., Grignard reagents, organolithiums) | Tetrahedral nitranion | Imine or Ketone (after hydrolysis) |

| Alkylation via Carbanion | Base, then Electrophile (e.g., Alkyl halide) | Resonance-stabilized carbanion | Substituted nitrile |

| Aldol-type Condensation | Base, then Carbonyl compound | Resonance-stabilized carbanion | β-Hydroxynitrile |

Reactivity in Radical-Mediated Processes

The cyanomethyl group can participate in radical-mediated processes, primarily through reactions involving the benzylic hydrogens of the methylene group. The C-H bonds at the benzylic position are relatively weak and can be abstracted by radicals to form a resonance-stabilized cyanomethyl radical. wikipedia.org The stability of this radical is enhanced by delocalization of the unpaired electron over the aromatic ring and the nitrile group.

Once formed, this radical intermediate can undergo several reactions, including:

Coupling: Dimerization with another radical.

Addition: Addition to unsaturated systems like alkenes or alkynes.

Oxidation/Reduction: Single electron transfer processes.

In the context of electrochemical reactions, related aromatic compounds have been shown to generate aryl radicals that can undergo cyclization, demonstrating the participation of such structures in radical processes. researchgate.net

Tautomeric Considerations and Their Impact on Reactivity

The cyanomethyl group, due to the acidity of its α-protons, can exhibit tautomerism. The proton can migrate from the carbon to the nitrogen of the nitrile group, leading to a ketenimine tautomer.

CH₂-C≡N ⇌ H-CH=C=N⁻ ⇌ CH=C=NH (Carbanion intermediate)(Ketenimine form)

This equilibrium generally lies heavily towards the nitrile form. However, the formation of the carbanion intermediate under basic conditions is a crucial aspect of its reactivity, as discussed in the nucleophilic attack section. The transient formation of these tautomeric or resonance forms is key to the nucleophilic character of the deprotonated species.

Reactivity of the Methoxybenzoate Core

The methoxybenzoate core consists of a benzene ring substituted with a methoxy (B1213986) group (-OCH₃), a methyl ester group (-COOCH₃), and the cyanomethyl group (-CH₂CN). The interplay of these substituents dictates the core's reactivity.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com The rate and regioselectivity (the position of attack) are governed by the directing effects of the substituents already present on the ring.

Methoxy Group (-OCH₃): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. It directs incoming electrophiles to the ortho and para positions.

Methyl Ester Group (-COOCH₃): This is a deactivating group due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position.

Cyanomethyl Group (-CH₂CN): This group is generally considered to be weakly deactivating due to the inductive electron-withdrawing effect of the nitrile. It acts as an ortho, para director, though its influence is weaker than that of the methoxy group.

In Methyl 2-(cyanomethyl)-4-methoxybenzoate, the positions for electrophilic attack are influenced by these competing effects. The powerful activating and ortho, para-directing effect of the methoxy group at position 4 is dominant.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Substituent | Effect | Directing Influence |

|---|---|---|---|

| 1 | -COOCH₃ | Deactivating | meta-directing (to positions 3, 5) |

| 2 | -CH₂CN | Weakly Deactivating | ortho, para-directing (to positions 3, 5, 7-invalid) |

| 4 | -OCH₃ | Activating | ortho, para-directing (to positions 3, 5) |

Considering the structure, the available positions for substitution are 3, 5, and 6.

Position 5: This position is ortho to the strongly activating methoxy group and meta to the deactivating ester group. This is a highly favored position for substitution.

Position 3: This position is also ortho to the activating methoxy group, but it is also ortho to the deactivating ester group, which may introduce some steric hindrance. It is also meta to the cyanomethyl group.

Position 6: This position is meta to the methoxy group and ortho to the ester group, making it the least favored position for attack.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at position 5.

Hydrolytic Stability of the Ester and Mechanistic Analysis

The methyl ester group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The stability of esters towards hydrolysis is influenced by both electronic and steric factors. researchgate.netnih.govnih.gov

Under basic conditions (saponification), the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate. The reaction is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid and the methoxide ion.

Studies on various methyl benzoates show that both steric hindrance and the electronic nature of substituents affect hydrolysis rates. researchgate.net For this compound:

Electronic Effects: The methoxy group at the para position donates electron density to the ring, which can slightly destabilize the transition state for nucleophilic attack, potentially slowing the reaction compared to unsubstituted methyl benzoate (B1203000). The cyanomethyl group at the ortho position is electron-withdrawing, which would favor nucleophilic attack and increase the hydrolysis rate.

Steric Effects: The presence of the cyanomethyl group at the ortho position provides significant steric hindrance around the ester functionality. This steric crowding can impede the approach of the nucleophile (e.g., a hydroxide ion or water), thereby decreasing the rate of hydrolysis. researchgate.net

It is likely that the steric hindrance from the bulky ortho cyanomethyl group is the dominant factor, rendering this compound relatively stable to hydrolysis compared to its unhindered isomers like Methyl 4-(cyanomethyl)benzoate.

Influence of the Methoxy Group on Electron Density and Reaction Directivity

The methoxy group (-OCH₃) substituted on the aromatic ring of this compound plays a critical, dual role in governing the molecule's reactivity. Its influence stems from the interplay of two opposing electronic effects: the inductive effect and the resonance effect. wikipedia.org

The oxygen atom in the methoxy group is highly electronegative, which causes it to withdraw electron density from the benzene ring through the sigma (σ) bond framework. This is known as the inductive effect (or -I effect). dntb.gov.ua Concurrently, the lone pairs of electrons on the oxygen atom can be delocalized into the pi (π) system of the aromatic ring, a phenomenon known as the resonance effect (or +R effect). wikipedia.orgdntb.gov.ua This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions. researchgate.net

In most scenarios, the resonance effect of the methoxy group is significantly stronger than its inductive effect. wikipedia.org Consequently, the methoxy group is classified as an activating group and an ortho, para-director for electrophilic aromatic substitution. researchgate.net This means it increases the rate of reaction compared to unsubstituted benzene and directs incoming electrophiles to the positions ortho and para to itself. researchgate.net

The net electronic influence of a substituent can be quantified using Hammett constants (σ). The σ value for a substituent reflects its electron-donating or electron-withdrawing character and its positional influence. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. For the methoxy group, the Hammett constants clearly illustrate its dual nature.

Hammett Constants for the Methoxy Group

| Position | Hammett Constant (σ) | Dominant Effect | Net Electronic Character |

|---|---|---|---|

| meta (σm) | +0.07 to +0.12 | Inductive (-I) | Electron-withdrawing |

| para (σp) | -0.24 to -0.27 | Resonance (+R) | Electron-donating |

As the data indicates, when placed in the meta position, the methoxy group cannot effectively donate electron density to the reaction center via resonance, and its electron-withdrawing inductive effect dominates, resulting in a positive σ value. chem-station.com However, in the para position (as it is in this compound relative to the ester), its strong electron-donating resonance effect overwhelms the inductive effect, leading to a negative σ value. dntb.gov.uachem-station.com This increased electron density at the para position influences the reactivity of the entire molecule, affecting the reaction pathways at the other substituents.

Intramolecular Cyclization and Rearrangement Pathways Involving this compound and Analogues

The unique arrangement of the cyanomethyl and methyl ester functionalities on the benzene ring provides a template for various intramolecular reactions. These pathways are crucial for the synthesis of complex fused heterocyclic systems, which are common scaffolds in medicinal chemistry.

Research on analogues of this compound has demonstrated the feasibility of reductive cyclization to form polycyclic compounds. A notable example is the selective reduction and subsequent cyclization of methyl 2-cyanomethyl-3-nitrobenzoate. mdpi.com

In this process, the nitrile group is selectively reduced at low temperatures using a hydride reagent like Diisobutylaluminium hydride (DiBAL-H). The resulting intermediate, a reactive imine or amine, then undergoes an in-situ intramolecular cyclization by attacking the adjacent methyl ester. This reaction cascade yields a fused heterocyclic product, 5-nitroisoquinolin-1-one. mdpi.com The reaction demonstrates how the cyanomethyl and ester groups can act in concert to build complex molecular architectures in a single synthetic operation. The outcome of such reductions can be highly dependent on steric factors around the reactive sites. mdpi.com

Reductive Cyclization of Methyl 2-(cyanomethyl)-3-nitrobenzoate

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl 2-cyanomethyl-3-nitrobenzoate | DiBAL-H | Low Temperature | 5-nitroisoquinolin-1-one | mdpi.com |

This methodology provides a direct route to the isoquinolone core structure, highlighting the synthetic utility of the starting cyanomethyl benzoate framework.

While specific rearrangement studies on this compound are not extensively documented, the structure is amenable to classic intramolecular reactions, most notably the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed intramolecular condensation of a molecule containing two nitrile groups (a dinitrile) to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.org

A plausible analogue of this reaction could occur with this compound under strong basic conditions. The mechanism would proceed via the following hypothetical steps:

Deprotonation: A strong base (e.g., sodium ethoxide) removes the acidic α-proton from the cyanomethyl group, generating a resonance-stabilized carbanion.

Intramolecular Attack: This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the neighboring methyl ester group.

Cyclization and Elimination: This attack forms a five-membered ring intermediate. Subsequent elimination of the methoxide ion (-OCH₃) would lead to the formation of a cyclic β-keto nitrile.

This pathway represents a potential intramolecular cyclization and rearrangement that competes with other base-catalyzed reactions like ester hydrolysis. Investigating this pathway would be crucial for understanding the complete reactivity profile of the title compound.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

To rigorously establish the mechanisms of the reactions described above, kinetic and isotopic labeling studies are indispensable tools. While specific studies on this compound are not publicly available, the application of these techniques can be outlined.

Kinetic Studies: By systematically varying the concentrations of the reactant and any catalysts (e.g., base in the Thorpe-Ziegler reaction or acid in subsequent hydrolysis) and monitoring the reaction rate, a rate law can be determined. This information helps identify the species involved in the rate-determining step of the reaction. For the reductive cyclization, kinetic analysis could clarify whether the initial reduction of the nitrile or the subsequent cyclization is the slower, rate-limiting step.

Isotopic Labeling Studies: The use of isotopes provides deeper insight into bond-forming and bond-breaking steps. For instance, to probe the mechanism of a potential Thorpe-Ziegler cyclization, this compound could be synthesized with deuterium (B1214612) atoms replacing the hydrogen atoms on the cyanomethyl carbon (i.e., -CD₂CN).

If the deprotonation of this carbon is the rate-determining step, a primary kinetic isotope effect (KIE) would be observed, where the deuterated compound reacts significantly slower than the non-deuterated version. wiley-vch.de A KIE value (kH/kD) substantially greater than 1 would provide strong evidence for the C-H bond cleavage being central to the slowest step of the reaction. Similarly, using ¹³C labeling in the nitrile or ester carbonyl group could help track the transformation of these functional groups throughout the reaction sequence using techniques like NMR or mass spectrometry. wiley-vch.de These studies would provide unambiguous evidence to confirm or refute proposed mechanistic pathways.

Advanced Spectroscopic Data for this compound Not Available in Publicly Accessible Research

Despite a thorough and expanded search for scientific literature and data, detailed experimental spectroscopic and analytical findings for the specific chemical compound This compound are not available in publicly accessible databases and research articles.

Efforts to locate the necessary data included targeted searches using the compound's name and CAS number (145498-85-7), as well as broader inquiries into synthetic methodologies, such as the cyanomethylation of methyl 4-methoxybenzoate (B1229959), which could have logically produced the compound and included its characterization. These comprehensive searches have not yielded any published experimental results.

Consequently, the specific data required to populate the requested article sections—including Proton (¹H) NMR, Carbon-13 (¹³C) NMR, DEPT studies, 2D NMR techniques, high-resolution mass spectrometry, and fragmentation analysis—could not be obtained.

To adhere to the principles of scientific accuracy and to avoid the generation of speculative or hypothetical information, the following article cannot be constructed without foundational, verifiable research data. The creation of an authoritative and factual article as per the user's detailed outline is contingent on the availability of peer-reviewed, experimental data for the specific compound .

Advanced Spectroscopic Characterization and Analytical Methodologies for Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum, which is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. For Methyl 2-(cyanomethyl)-4-methoxybenzoate, IR spectroscopy is instrumental in confirming the presence of its key structural features: the cyano, ester, and methoxy (B1213986) groups.

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the vibrational modes of its primary functional groups. The identification of these characteristic peaks confirms the molecular structure.

Cyano Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond in a nitrile is one of the most characteristic absorptions in an IR spectrum. It typically appears as a sharp, medium-intensity peak in the range of 2260-2240 cm⁻¹. Its presence in this region is a strong indicator of the cyano functionality.

Ester Group (-COOCH₃): The ester group gives rise to two prominent and easily identifiable stretching vibrations:

Carbonyl (C=O) Stretch: This is a very strong and sharp absorption band that occurs in the region of 1750-1735 cm⁻¹ for saturated aliphatic esters. For aromatic esters like this compound, conjugation with the benzene (B151609) ring can shift this absorption to a slightly lower wavenumber, typically around 1730-1715 cm⁻¹.

C-O Stretch: Esters also show strong C-O stretching bands. There are typically two, one for the C-O bond adjacent to the carbonyl group (acyl-oxygen) and one for the O-C bond of the alkyl group (alkyl-oxygen). These appear in the fingerprint region, generally between 1300-1000 cm⁻¹.

Methoxy Group (-OCH₃): The methoxy group is characterized by C-H stretching vibrations of the methyl group, which appear around 2955 cm⁻¹. Additionally, the C-O stretching vibration of the aryl ether linkage is expected to produce a strong band in the 1275-1200 cm⁻¹ region.

Other expected absorptions include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the methylene (B1212753) (-CH₂-) group (around 2950-2850 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring (around 1600-1450 cm⁻¹).

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Cyano (R-C≡N) | C≡N Stretch | 2260 - 2240 | Medium, Sharp |

| Ester (Ar-COOR) | C=O Stretch | 1730 - 1715 | Strong, Sharp |

| Ester (Ar-COOR) | C-O Stretch | 1300 - 1100 | Strong |

| Methoxy (Ar-OCH₃) | C-O Stretch | 1275 - 1200 | Strong |

| Methylene (-CH₂-) | C-H Stretch | 2950 - 2850 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium to Weak |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an essential tool in pharmaceutical analysis for separating, identifying, and quantifying the components of a mixture. For a research compound like this compound, chromatographic techniques are vital for assessing its purity, identifying and quantifying any impurities, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for assessing the purity of pharmaceutical compounds and for impurity profiling. Its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally unstable compounds make it ideal for analyzing this compound.

A typical HPLC analysis for this compound would employ a reversed-phase method. In this setup, the stationary phase is nonpolar (e.g., C8 or C18 silica (B1680970) gel), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. This compound, being a moderately polar compound, would elute at a characteristic retention time under specific conditions. Impurities, which may be starting materials, by-products, or degradation products, will likely have different polarities and therefore different retention times, allowing for their separation and quantification. A UV detector is commonly used, as the aromatic ring in the molecule provides strong chromophores for sensitive detection.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV Spectrophotometer (e.g., at 254 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) is another powerful chromatographic technique suitable for the analysis of volatile and thermally stable compounds. Given that this compound is a methyl ester, it is expected to have sufficient volatility and thermal stability for GC analysis. GC is particularly useful for monitoring the progress of chemical reactions and for evaluating the purity of the final product, especially with respect to volatile impurities or residual solvents.

In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing the stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) is commonly used for organic compounds, providing high sensitivity. For structural confirmation of impurities, a mass spectrometer (MS) can be coupled with the GC (GC-MS), providing both retention time and mass spectral data for definitive identification. This is valuable for detecting and identifying trace-level impurities that might not be easily characterized by other methods.

Table 3: Typical Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

| Column | Capillary column with a nonpolar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | ~300 °C |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis provides definitive proof of its molecular structure. This technique yields a detailed map of electron density from which the exact positions of atoms can be determined.

The data obtained from a single-crystal X-ray analysis are extensive and include:

Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Information on intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules arrange themselves in the crystal.

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. While the specific crystal structure for this compound is not publicly available, the table below shows representative data for a related substituted methyl benzoate (B1203000) to illustrate the type of information generated by this powerful analytical method.

Table 4: Example Crystallographic Data for a Related Compound (Methyl 4-butoxy-3-methoxybenzoate)

| Parameter | Value |

| Chemical Formula | C₁₃H₁₈O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.9660 Å, b = 9.1630 Å, c = 10.143 Å |

| α = 64.80°, β = 70.96°, γ = 79.26° | |

| Volume (V) | 632.3 ų |

| Molecules per Unit Cell (Z) | 2 |

Note: This data is for a structurally related compound and serves only to illustrate the output of an X-ray crystallography experiment.

Computational and Theoretical Studies of Methyl 2 Cyanomethyl 4 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, offering profound insights into molecular structure and reactivity. For a molecule like Methyl 2-(cyanomethyl)-4-methoxybenzoate, these methods can elucidate its electronic landscape and predict its behavior in chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netmdpi.com The primary goal of geometry optimization is to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the lowest energy state on its potential energy surface.

For this compound, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311G**, would begin with an initial guess of the molecular structure. mdpi.com The algorithm then systematically alters the bond lengths, bond angles, and dihedral angles to minimize the molecule's total energy. This process yields the equilibrium geometry, providing precise information about the spatial orientation of the cyanomethyl, methoxy (B1213986), and methyl ester groups relative to the benzene (B151609) ring. Understanding this optimized geometry is the first step in analyzing the molecule's electronic properties and steric factors that may influence its reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.net

In this compound, the distribution of the HOMO and LUMO would reveal which parts of the molecule are electron-rich and electron-poor. It is expected that the HOMO would have significant density on the electron-donating methoxy group and the aromatic ring, while the LUMO would likely be concentrated on the electron-withdrawing cyanomethyl and ester groups. This analysis helps in predicting how the molecule will interact with other reagents. nankai.edu.cn

Table 1: Hypothetical Frontier Molecular Orbital Data This table illustrates the type of data that would be generated from a DFT calculation for this compound. The values are for illustrative purposes only.

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. |

Electrostatic Potential Surface Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. nih.govrsc.org It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to indicate different regions of electrostatic potential.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green and yellow regions denote areas with intermediate or neutral potential.

For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the methoxy and ester groups, as well as the nitrogen atom of the cyano group, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. manipal.eduresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms. Such maps provide a chemically intuitive picture of the molecule's charge distribution and reactive sites. rsc.org

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, providing a powerful complement to experimental data for structure elucidation and analysis.

Computational NMR Chemical Shift Prediction and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

Calculations would provide theoretical chemical shifts for each unique proton and carbon atom in this compound. These predicted values can then be correlated with experimental NMR data. researchgate.net A strong linear correlation between the calculated and experimental shifts confirms the proposed molecular structure. This is particularly useful for assigning specific signals in a complex spectrum to the correct atoms within the molecule. For instance, the chemical shifts of the methoxy protons and carbon can be sensitive to their electronic environment, which is well-captured by these calculations. researchgate.net

Table 2: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts This table demonstrates how predicted NMR data would be compared against experimental values for this compound. Data is hypothetical.

| Carbon Atom | Experimental δ (ppm) (Hypothetical) | Calculated δ (ppm) (Hypothetical) | Difference (ppm) |

| C=O (ester) | 166.5 | 167.0 | -0.5 |

| C≡N (cyano) | 117.2 | 117.8 | -0.6 |

| Aromatic C-OCH₃ | 161.8 | 162.2 | -0.4 |

| -OCH₃ | 55.6 | 56.0 | -0.4 |

| -CH₂-CN | 18.3 | 18.1 | 0.2 |

Vibrational Frequency Calculations for IR Spectral Interpretation

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by detecting their characteristic vibrational frequencies. researchgate.net DFT calculations can compute the harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule (stretching, bending, etc.). researchgate.net

For this compound, these calculations would predict the frequencies for key vibrations such as the C≡N stretch of the nitrile group, the C=O stretch of the ester, the C-O stretches of the ester and methoxy groups, and various aromatic C-H and C-C vibrations. stanford.edursc.org

Mechanistic Insights from Computational Chemistry

Computational chemistry serves as a powerful tool to elucidate the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, such studies would be invaluable in predicting its reactivity, stability of intermediates, and the preferred pathways for its synthesis or transformation.

Transition State Analysis for Reaction Pathways

Transition state analysis is a cornerstone of computational organic chemistry, allowing for the identification and characterization of the high-energy structures that connect reactants to products. This analysis provides critical data on activation energies, which in turn determine reaction rates. For this compound, theoretical calculations could pinpoint the transition states for key reactions, such as nucleophilic substitution at the ester or reactions involving the cyanomethyl group. However, no published studies were found that have performed such an analysis on this specific compound.

Energy Landscape Mapping for Competing Reactions

A comprehensive understanding of a chemical process often requires mapping the potential energy surface, which illustrates the energy of the system as a function of the geometric coordinates of the atoms. This energy landscape reveals all possible reaction pathways, including competing reactions and the formation of byproducts. For this compound, mapping this landscape would clarify the thermodynamic and kinetic favorability of different reaction outcomes. At present, such a detailed energy landscape for this molecule has not been documented in the literature.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing information on their conformational flexibility, solvent interactions, and vibrational motions. Conformational analysis, a key component of MD studies, is crucial for understanding how the spatial arrangement of atoms influences a molecule's properties and reactivity.

Synthetic Utility and Derivatization Strategies of Methyl 2 Cyanomethyl 4 Methoxybenzoate

Role as a Precursor in the Synthesis of Substituted Benzoic Acids and Derivatives

One of the fundamental transformations of methyl 2-(cyanomethyl)-4-methoxybenzoate is its function as a precursor for the synthesis of 2-(cyanomethyl)-4-methoxybenzoic acid and its derivatives. The methyl ester functionality can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.

Basic hydrolysis, a commonly employed method, typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like methanol (B129727) to ensure solubility. chemspider.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, protonates the carboxylate to afford the final carboxylic acid product. chemspider.comgoogle.com

This hydrolysis is a crucial step as the resulting carboxylic acid provides a handle for a variety of further chemical modifications. For instance, the carboxylic acid can be converted into an acyl chloride, which is a highly reactive intermediate for the synthesis of amides, other esters, and various other acyl derivatives. This pathway significantly expands the synthetic utility of the original this compound scaffold.

Table 1: General Conditions for the Hydrolysis of Methyl Benzoates

| Reagents | Conditions | Product |

|---|---|---|

| NaOH or KOH, H₂O/Methanol | Reflux | Carboxylate Salt |

| HCl or H₂SO₄ (aqueous) | Acidification | Carboxylic Acid |

Derivatization of the Cyanomethyl Group to Diverse Nitrogen-Containing Functionalities

The cyanomethyl group is a key functional feature of this compound, offering a gateway to a wide array of nitrogen-containing derivatives. The nitrile functionality can undergo reduction to amines or participate in cycloaddition reactions to form heterocyclic systems.

The conversion of the cyanomethyl group to an aminomethyl group is a synthetically important transformation. This is typically achieved through the reduction of the nitrile. Catalytic hydrogenation is a widely used method for this purpose, employing transition metal catalysts such as nickel, palladium, or platinum, under a hydrogen atmosphere. bme.hursc.org The choice of catalyst and reaction conditions can be tuned to favor the formation of the primary amine, methyl 2-(aminomethyl)-4-methoxybenzoate, while minimizing the formation of secondary and tertiary amine byproducts. bme.hu The presence of functional groups like the methoxy (B1213986) group is generally well-tolerated under these hydrogenation conditions. rsc.org

Alternative reducing agents can also be employed for this transformation. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. However, its high reactivity necessitates careful control of reaction conditions to avoid the reduction of the ester group.

The resulting primary amine is a versatile intermediate that can be further derivatized. For example, it can undergo N-alkylation or N-acylation reactions to produce a variety of substituted amino derivatives, further expanding the molecular diversity accessible from this compound.

Table 2: Representative Conditions for Nitrile Reduction

| Reagents | Catalyst/Solvent | Product |

|---|---|---|

| H₂ | Ni, Pd, or Pt / Ethanol or Methanol | Primary Amine |

| LiAlH₄ | Diethyl ether or THF | Primary Amine |

The cyanomethyl group in this compound can also participate in annulation reactions, which are ring-forming reactions. This reactivity is particularly useful for the construction of fused heterocyclic and carbocyclic systems. For instance, in the presence of a base, the methylene (B1212753) group adjacent to the nitrile is acidic and can be deprotonated to form a carbanion. This carbanion can then act as a nucleophile in reactions with suitable electrophiles, leading to the formation of new ring structures.

A notable example is the base-promoted divergent annulation of methyl 2-(cyanomethyl)benzoates with conjugated ynones. Depending on the reaction conditions, this process can lead to the formation of either 1-naphthols or xanthones in moderate to excellent yields. This reaction demonstrates the utility of this compound as a precursor for the regioselective synthesis of complex polycyclic aromatic compounds.

Transformations of the Methoxy Group

The methoxy group on the aromatic ring of this compound can also be a site for chemical modification, primarily through demethylation to a hydroxyl group, which then opens up further derivatization possibilities.

The cleavage of the methyl ether to reveal a hydroxyl group is a common strategy to introduce a new reactive site on the aromatic ring. This demethylation can be achieved using various reagents. Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl methyl ethers. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) at low temperatures. The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Other reagents that can be used for demethylation include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. However, these harsh conditions may not be compatible with all functional groups present in the molecule. The resulting hydroxy-substituted analogue, methyl 2-(cyanomethyl)-4-hydroxybenzoate, is a valuable intermediate for further functionalization.

Direct modification of the methoxy group is challenging due to its general lack of reactivity. Therefore, a more practical approach involves a two-step process: demethylation to the corresponding phenol (B47542), followed by functionalization of the hydroxyl group.

Once the hydroxy-substituted analogue is obtained, the phenolic hydroxyl group can be readily converted into a variety of other functional groups. For example, it can undergo O-alkylation with alkyl halides in the presence of a base to form new ether linkages. nih.gov This allows for the introduction of a wide range of alkyl or substituted alkyl groups at this position. Furthermore, the hydroxyl group can be converted into esters through reaction with acyl chlorides or carboxylic anhydrides. libretexts.org These transformations significantly enhance the structural diversity of compounds that can be synthesized from this compound.

Table 3: Common Reactions for Phenolic Hydroxyl Group Modification

| Reaction Type | Reagents | Product |

|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Ether |

| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Ester |

Construction of Complex Molecular Scaffolds Using this compound

This compound serves as a versatile building block in organic synthesis, offering multiple reactive sites for the construction of intricate molecular architectures. The presence of the cyanomethyl, methoxy, and methyl ester functionalities on the aromatic ring allows for a variety of derivatization strategies, leading to the formation of diverse and complex scaffolds.

Synthesis of Polycyclic Aromatic Compounds

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is a significant area of research due to their unique electronic and photophysical properties. While direct cyclization of this compound into large PAHs is not a common strategy, it can be envisioned as a precursor for the synthesis of more elaborate polyphenylene structures that can subsequently undergo cyclodehydrogenation reactions.

One established method for creating large PAHs is through the oxidative cyclodehydrogenation of oligophenylene precursors. In a hypothetical pathway, the functional groups of this compound could be modified to participate in cross-coupling reactions, such as Suzuki or Stille couplings, to build up a larger polyphenylene framework. This precursor, now containing multiple aromatic rings, can then be subjected to oxidative conditions, often using reagents like iron(III) chloride (FeCl₃) or other strong oxidants, to induce intramolecular C-C bond formation and subsequent aromatization, yielding a complex PAH.

Another modern approach that could be adapted is the palladium-catalyzed [3+3] annulation method. rsc.org This strategy involves the cross-coupling of two smaller aromatic fragments to construct a larger PAH. For instance, derivatives of this compound, after suitable functionalization to introduce boronic esters or additional halide handles, could potentially be employed in such annulations to create complex, and in some cases, curved or heteroaromatic-fused systems. rsc.org

Furthermore, electrocyclization-dehydrogenation of diradicaloids presents a novel and efficient route to PAHs. nih.gov While this method is highly specific to the precursor design, it highlights the innovative strategies being developed to access complex aromatic systems. The core benzene (B151609) ring of this compound could theoretically be incorporated into a precursor designed to undergo such a transformation, leading to novel PAH structures.

These synthetic strategies, while not directly employing this compound as a starting material in the cited literature, represent plausible and established methodologies in which a suitably modified version of the compound could be utilized to construct complex polycyclic aromatic systems.

Applications in the Formation of Fused Heterocyclic Ring Systems (e.g., Isoquinolinones, Pyrroles, Triazoles)

The functional groups of this compound make it a promising candidate for the synthesis of various fused heterocyclic ring systems. The cyanomethyl group, in particular, is a versatile handle for introducing nitrogen atoms and facilitating cyclization reactions.

Isoquinolinones:

Isoquinolinones are a class of nitrogen-containing heterocycles with significant biological activities. The synthesis of isoquinolinones often involves the formation of a new six-membered ring fused to a benzene ring. A plausible strategy for utilizing this compound in the synthesis of isoquinolinones would involve the conversion of the cyanomethyl group and the adjacent methyl ester into functionalities that can undergo cyclization.

For instance, a reaction pathway could be initiated by the hydrolysis of the methyl ester to a carboxylic acid, followed by conversion to an amide. The cyanomethyl group can then be reduced to an aminoethyl group. Intramolecular condensation would then lead to the formation of a dihydroisoquinolinone, which can be subsequently oxidized to the corresponding isoquinolinone.

Alternatively, modern transition-metal-catalyzed methods offer more direct routes. For example, rhodium(III)-catalyzed C-H activation and annulation reactions have been successfully used to synthesize isoquinolinones. organic-chemistry.org In such a scenario, the ester group of this compound could be converted into a directing group, such as an N-methoxyamide, to facilitate ortho C-H activation and subsequent annulation with an alkyne, leading to a substituted isoquinolinone.

The following table illustrates a hypothetical reaction scheme for the synthesis of an isoquinolinone derivative starting from this compound:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | This compound | 1. NaOH (aq), Δ2. SOCl₂3. NH₂OCH₃ | N-methoxy-2-(cyanomethyl)-4-methoxybenzamide |

| 2 | N-methoxy-2-(cyanomethyl)-4-methoxybenzamide | Alkyne, [RhCp*Cl₂]₂, CsOAc | Substituted Isoquinolinone |

Pyrroles:

The pyrrole (B145914) ring is a fundamental structural motif in many natural products and pharmaceuticals. The cyanomethyl group of this compound can be a key component in the construction of a pyrrole ring. One potential approach is through the formation of a β-enaminonitrile intermediate. researchgate.net This could be achieved by reacting the cyanomethyl group with a suitable electrophile to introduce a carbonyl or a related functionality at the α-position, which can then be condensed with an amine to form the enaminonitrile. Subsequent cyclization would yield a substituted pyrrole.

A more direct method could be inspired by the synthesis of polysubstituted pyrroles via the 1,3-dipolar cycloaddition of a benzimidazolium N-ylide with activated alkynes. nih.govresearchgate.net In this analogy, the cyanomethyl group of the starting material could be quaternized to form a reactive ylide precursor. This ylide, generated in situ, could then react with an alkyne in a [3+2] cycloaddition to furnish a highly substituted pyrrole ring fused to the initial aromatic system.

A representative, though hypothetical, reaction pathway is outlined below:

| Step | Reactant(s) | Reagent(s) | Intermediate/Product |

| 1 | This compound | Alkylating agent (e.g., MeI) | Quaternized salt |

| 2 | Quaternized salt | Base (e.g., DBU) | Ylide (in situ) |

| 3 | Ylide | Activated alkyne (e.g., dimethyl acetylenedicarboxylate) | Polysubstituted Pyrrole Derivative |

Triazoles:

The cyano group of this compound is an ideal precursor for the synthesis of both 1,2,3- and 1,2,4-triazoles.

1,2,3-Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient route to 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgnih.gov While the cyano group is not a direct participant in the classical CuAAC, it can be readily converted to a terminal alkyne. This transformation could be achieved through a series of steps, for example, by reduction of the nitrile to an amine, followed by diazotization and substitution with an ethynyl (B1212043) group. The resulting alkyne-functionalized derivative of the original molecule could then be reacted with a wide variety of organic azides to produce a library of 1,2,3-triazole-containing compounds.

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved through the reaction of nitriles with hydrazines or their derivatives. researchgate.netrsc.org The cyanomethyl group in this compound can be activated and then condensed with a hydrazine (B178648) to form a hydrazone-like intermediate, which upon cyclization would yield a 1,2,4-triazole (B32235). For instance, reaction with a substituted hydrazine in the presence of a base could lead to the formation of a 1,3,5-trisubstituted 1,2,4-triazole, where one of the substituents is derived from the core structure of the starting material.

A plausible synthetic sequence for the formation of a 1,2,4-triazole is presented in the table below:

| Step | Starting Material | Reagent(s) | Product |

| 1 | This compound | Substituted Hydrazine, Base (e.g., K₂CO₃) | 1,2,4-Triazole Derivative |

Exploration of Molecular Diversity through Parallel Synthesis Approaches

The structural features of this compound make it an excellent scaffold for the generation of compound libraries through parallel synthesis and diversity-oriented synthesis (DOS). chemrxiv.orgresearchgate.net The presence of multiple, orthogonally reactive functional groups allows for a combinatorial approach to derivatization, leading to a wide array of structurally diverse molecules.

In a parallel synthesis workflow, the core scaffold of this compound can be subjected to a series of reactions in a spatially separated manner, for instance, in a multi-well plate format. Each well would contain a different building block or reagent, allowing for the rapid generation of a library of related but distinct compounds.

For example, the methyl ester can be converted to a diverse set of amides by reacting it with a library of primary and secondary amines. Simultaneously or sequentially, the cyanomethyl group can be transformed into other functionalities. For instance, it can be hydrolyzed to a carboxylic acid and then coupled with another library of amines, or it can be reduced to an amine and then acylated with a variety of acyl chlorides or carboxylic acids. The methoxy group can also be demethylated to a phenol, which can then be alkylated or acylated with a diverse set of electrophiles.

This strategy is exemplified by the liquid-phase parallel synthesis of combinatorial libraries of substituted benzothiazines, which starts from commercially available substituted benzoates. nih.gov A similar approach could be readily adapted for this compound.

The table below outlines a hypothetical parallel synthesis scheme to generate a library of diverse compounds from this compound:

| Scaffold Modification | Reagent Library | Resulting Functional Group |

| Amidation of methyl ester | R¹R²NH (Library A) | -CONR¹R² |

| Hydrolysis of nitrile and amidation | R³NH₂ (Library B) | -CH₂CONH R³ |

| Demethylation and etherification | R⁴-X (Library C) | -OR⁴ |

By combining these modifications in a combinatorial fashion, a large and diverse library of compounds can be efficiently synthesized. This approach is highly valuable in drug discovery and materials science for the rapid exploration of structure-activity relationships (SAR) and the identification of molecules with desired properties. The concept of "Universal Libraries" further extends this idea, aiming to cover a significant portion of "pharmacological space" by decorating a set of core templates, for which this compound could serve as a valuable starting point. uniroma1.it

Future Research Directions and Unexplored Potential

Development of Novel and More Efficient Synthetic Routes

The synthesis of substituted benzoates and phenylacetonitriles traditionally relies on classical methods, which can involve harsh conditions or hazardous reagents. Future research will likely focus on developing more sophisticated, efficient, and sustainable pathways to Methyl 2-(cyanomethyl)-4-methoxybenzoate.

Key areas for exploration include:

Late-Stage C-H Functionalization: Direct cyanomethylation of a pre-existing methyl 4-methoxybenzoate (B1229959) scaffold represents a highly atom-economical approach. Research into transition-metal-catalyzed C-H activation at the C2 position, using safer cyanomethyl sources, could significantly shorten synthetic sequences.

Electrochemical Synthesis: Electrosynthesis offers a green alternative to conventional redox chemistry, avoiding toxic oxidizing or reducing agents. researchgate.net Developing an electrochemical method for either the cyanomethylation step or the formation of the aromatic core could lead to milder reaction conditions and improved safety profiles. researchgate.net

Flow Chemistry and Process Automation: Continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved purity, and enhanced safety, particularly for reactions involving unstable intermediates. Automating this process would allow for rapid optimization and scalable production.

Novel Ring-Forming Strategies: Rather than building substituents onto a pre-formed benzene (B151609) ring, future routes could explore cycloaromatization reactions that construct the substituted aromatic core in a single, highly convergent step. For instance, tandem cycloaddition-extrusion reactions of α-pyrones with specific alkynes can yield highly substituted benzoates.

A comparison of potential synthetic paradigms is outlined in the table below.

| Methodology | Potential Advantages | Research Focus |

| C-H Cyanomethylation | High atom economy, reduced step count. | Catalyst development (e.g., Pd, Cu, Fe), optimization of directing groups. |

| Electrochemical Synthesis | Avoids hazardous reagents, mild conditions. researchgate.net | Electrode material selection, electrolyte optimization, cell design. |

| Continuous Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Reactor design, real-time analytics for process control. |

| Novel Cycloaromatizations | High convergence, access to diverse analogues. | Design of novel pyrone and alkyne precursors. |

Investigation of Unconventional Reactivity Patterns

The interplay between the cyanomethyl, methoxy (B1213986), and methyl ester groups could give rise to unique reactivity not observed in simpler, monofunctionalized analogues. Future research should aim to uncover and exploit these unconventional patterns.

Synergistic Reactivity of Ortho Groups: The proximity of the cyanomethyl and methyl ester groups may facilitate novel intramolecular cyclization reactions to form complex heterocyclic systems, such as isoquinolones or other nitrogen-containing polycycles, under specific catalytic conditions.

Enzymatic and Biomimetic Transformations: The use of unspecific peroxygenases (UPOs) has shown potential for the unconventional oxyfunctionalisation of anisole, leading to hydroxylation and demethylation. nih.gov Investigating the reaction of this compound with a panel of UPOs could reveal selective and environmentally benign pathways to novel hydroxylated or demethylated derivatives that are difficult to access through traditional synthesis. nih.gov

Nitrile Group as a Linchpin for Complex Scaffolds: Beyond its conversion to amines or carboxylic acids, the nitrile moiety can participate in cycloaddition reactions. For example, reaction with azides can form tetrazole rings, which are important isosteres for carboxylic acids. chalcogen.ro Exploring such transformations could position the title compound as a versatile precursor to a wide range of heterocyclic structures.

Dearomatization Reactions: While the methoxy group strongly activates the ring towards electrophilic aromatic substitution, it can also facilitate dearomatization reactions under specific conditions (e.g., Birch reduction). msu.edu Exploring such pathways could provide access to non-planar, three-dimensional structures from a flat aromatic precursor.

Advanced Spectroscopic and Structural Characterization of Transient Intermediates

Many promising synthetic transformations, such as those involving radical cyanomethylation, proceed through highly reactive, short-lived intermediates. nih.gov A deeper understanding of these transient species is crucial for reaction optimization and mechanism elucidation. Future work should leverage advanced spectroscopic techniques to capture and characterize these fleeting molecules.

Transient Absorption Spectroscopy (TAS): This technique is invaluable for studying the dynamics of photoexcited states and radical intermediates on timescales from femtoseconds to milliseconds. nih.gov Applying TAS to photochemical routes for synthesizing or functionalizing the title compound could directly observe the formation and decay of key intermediates. acs.org

Time-Resolved Vibrational Spectroscopy (TRVS): Techniques like time-resolved infrared (TRIR) and Raman spectroscopy provide structural "snapshots" of molecules during a reaction. researchgate.net This would allow for the direct characterization of the bonding and geometry of radical intermediates or unstable transition states in the reaction pathways involving this compound.

In-situ Reaction Monitoring: Coupling techniques like stopped-flow instrumentation with FT-IR or NMR spectroscopy allows for the real-time tracking of species in rapid reactions. perkinelmer.com This can help identify previously unknown intermediates and build a more complete kinetic and mechanistic picture. perkinelmer.com

Computational Modeling: Density Functional Theory (DFT) and other high-level computational methods are essential for predicting the structures, energies, and spectroscopic signatures of transient species. nih.govrsc.org A synergistic approach, where computational predictions guide advanced spectroscopic experiments and experimental results validate computational models, will be the most powerful strategy for unraveling complex reaction mechanisms.

| Technique | Information Gained | Application Example |

| Transient Absorption Spectroscopy (TAS) | Electronic structure of excited states, reaction kinetics. acs.org | Tracking the lifetime of a radical intermediate after photochemical initiation. |

| Time-Resolved IR/Raman | Vibrational modes (bonding) of transient species. researchgate.net | Confirming the structure of a predicted spiro-radical intermediate in a cyclization reaction. nih.gov |

| Stopped-Flow FT-IR | Real-time concentration profiles of reactants, intermediates, and products. perkinelmer.com | Elucidating the kinetics of a rapid, base-catalyzed intramolecular rearrangement. |

| DFT Computational Modeling | Geometries, energies, and predicted spectra of intermediates. nih.gov | Predicting the most likely reaction pathway and identifying key transition states. |

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The fields of organic synthesis and process development are undergoing a revolution driven by machine learning (ML) and artificial intelligence (AI). beilstein-journals.org Applying these tools to this compound can accelerate the discovery of optimal synthetic routes and novel reactions.

AI-Powered Retrosynthesis: Retrosynthesis planning, traditionally a manual process reliant on expert intuition, can be automated and enhanced by AI. grace.com AI platforms, trained on millions of documented reactions, can propose novel and efficient synthetic pathways for the target molecule, potentially uncovering non-intuitive disconnections that a human chemist might overlook. chemcopilot.comacs.org

Reaction Condition Optimization: ML algorithms can predict the optimal conditions (catalyst, solvent, temperature, etc.) for a given transformation. nih.govacs.org By building a model based on a limited set of initial experiments, these algorithms can navigate the complex, high-dimensional parameter space to identify the global optimum for yield or selectivity, minimizing experimental effort. beilstein-journals.orgbeilstein-journals.org

Predicting Novel Reactivity: ML models can be trained to recognize subtle patterns in molecular structure and reactivity. medium.com Such models could be used to predict the likelihood of success for unconventional reactions of this compound or to identify which of its functional groups would be most reactive towards a new reagent, thereby guiding experimental design and reducing trial-and-error.

Exploration of this compound in Materials Science and Functional Molecule Design

Excluding specific end-use applications like pharmaceuticals, the unique combination of functional groups in this compound makes it an intriguing building block for novel materials and functional molecules.

Monomer for High-Performance Polymers: The ester and nitrile functionalities provide two distinct points for polymerization or cross-linking. Research could explore its use as a monomer to create polyesters or other polymers where the pendant cyanomethyl and methoxy groups can fine-tune properties such as solubility, thermal stability, and dielectric constant.

Linker for Metal-Organic Frameworks (MOFs): The carboxylate (after hydrolysis of the ester) and nitrile groups are both excellent coordinating moieties for metal ions. This suggests the molecule could serve as a versatile organic linker for the design of novel MOFs with tailored pore sizes and chemical environments for applications in gas storage or catalysis.

Precursor for Molecular Switches and Sensors: The aromatic core is a scaffold that can be further functionalized. The cyanomethyl group, for instance, can be converted into other groups that alter the electronic properties of the benzene ring. This opens avenues for designing molecules whose optical or electronic properties change in response to external stimuli (e.g., light, ions), forming the basis of molecular sensors or switches.

Surface Modification Agent: The cyano group is known to bind to certain metal surfaces. taylorandfrancis.com This suggests that the molecule could be investigated as an agent for modifying the surface properties of materials, for example, to control wettability or to act as a tethering point for subsequent functionalization.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(cyanomethyl)-4-methoxybenzoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification of 2-(cyanomethyl)-4-methoxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) or via nucleophilic substitution using methyl halides. Evidence from analogous esters (e.g., methyl 4-(cyanoacetyl)benzoate ) suggests reflux conditions (60–80°C) in anhydrous solvents (e.g., DCM) for 12–24 hours. Yield optimization requires controlling moisture (to prevent hydrolysis) and stoichiometric ratios (1:1.2 acid:methanol). Purity is confirmed via TLC (Rf ~0.5 in ethyl acetate/hexane) and recrystallization from ethanol.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key characterization tools:

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm, integrating for substitution pattern), methoxy singlet (δ ~3.8 ppm), and cyanomethyl protons (δ ~4.3 ppm, triplet). Compare with methyl 2-hydroxy-4-methoxybenzoate data .

- IR : Ester C=O stretch (~1700 cm⁻¹), nitrile C≡N (~2240 cm⁻¹) .

- MS : Molecular ion peak at m/z = 219 (C₁₁H₁₁NO₃⁺) with fragmentation patterns matching cyanomethyl loss.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 mask) is advised if dust/aerosols form .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Stability data for similar esters suggest limited photodegradation but recommend amber glassware.

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or impurities. For example:

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃; downfield shifts in DMSO due to hydrogen bonding .

- Impurity Peaks : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. Reference crystallographic data (e.g., methyl 4-benzyloxy-2-hydroxybenzoate ) to validate spatial arrangements.

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C). For esters, alkaline conditions (pH >10) typically hydrolyze the ester group . Stabilizers like antioxidants (e.g., BHT) reduce nitrile degradation.

- Thermal Stability : TGA/DSC analysis (e.g., 25–300°C, 10°C/min) identifies decomposition points. For analogs, melting points range 58–174°C , but cyanomethyl groups may lower thermal stability.

Q. How does computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density. The cyanomethyl group’s electron-withdrawing nature increases electrophilicity at the ester carbonyl (LUMO energy ~-1.5 eV) .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to predict reaction pathways with amines or thiols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.